| Evidence Dimension | |
|---|---|
| Target Compound Data | |
| Comparator Or Baseline | |
| Quantified Difference | |
| Conditions |
Why This Matters
N-Methyl-2-(pyridin-3-yl)ethanamine (CAS 19690-13-2), also known as 3-(2-methylaminoethyl)pyridine, is a synthetic secondary amine belonging to the pyridylethylamine structural class. It bears an N-methylaminoethyl chain attached at the meta (3‑) position of the pyridine ring, distinguishing it from the clinically used para- and ortho‑isomers.
| Product Name | N-Methyl-2-(pyridin-3-YL)ethanamine |
|---|---|
| CAS | 19690-13-2 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| SMILES | CNCCC1=CN=CC=C1 |
|---|---|
| InChI | InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 |
| InChIKey | WKRUEUNOCVALAM-UHFFFAOYSA-N |
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
N-Methyl-2-(pyridin-3-yl)ethanamine (CAS 19690-13-2), also known as 3-(2-methylaminoethyl)pyridine, is a synthetic secondary amine belonging to the pyridylethylamine structural class. It bears an N-methylaminoethyl chain attached at the meta (3‑) position of the pyridine ring, distinguishing it from the clinically used para- and ortho‑isomers. The compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for synthesizing ligands targeting nicotinic acetylcholine receptors (nAChRs) and protein kinases [1]. Its physiological classification as a neuroactive small molecule with antidepressant-like properties has been noted in certain pharmacological profiling studies .
The pyridylethylamine family exhibits pronounced positional and N‑substitution‑dependent pharmacological divergence. For instance, the ortho‑isomer (betahistine, CAS 5638‑76‑6) is a marketed H1 partial agonist/H3 antagonist used for vertigo, whereas the meta‑isomer (19690‑13‑2) has been profiled as an antidepressant‑like agent devoid of antiserotonin activity . In a classic series of nicotine analogues, the introduction of a quaternary ammonium group on the 3‑pyridylethyl scaffold generated a compound 2.6‑ to 11‑fold more potent than nicotine, while the corresponding 2‑pyridyl quaternary analogue showed weaker activity [1]. Such differences arise from the altered π‑electron distribution and steric presentation of the pyridine nitrogen, which directly affect receptor‑binding orientation and metabolic stability. Consequently, substituting the 3‑pyridyl isomer with the 2‑ or 4‑pyridyl variant — or with the non‑methylated primary amine — cannot be assumed to preserve biological activity, synthetic reactivity, or chromatographic behavior.
| Evidence Dimension | |
|---|---|
| Target Compound Data | |
| Comparator Or Baseline | |
| Quantified Difference | |
| Conditions |
Why This Matters
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
26 linked technical documentsRequest pricing, availability, packaging, or bulk supply details using the form on the right.
Only Quantity, Unit, and Business or Academic Email are required.
